
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C27H24N2O4, with a molecular weight of 456.498 g/mol. Its structure features a quinoline moiety, which is often associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C27H24N2O4 |
Molecular Weight | 456.498 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with quinoline structures showed enhanced activity against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
Several studies have explored the antitumor properties of quinoline derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines such as breast cancer and glioblastoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
A specific derivative was tested against glioblastoma cell lines, showing an IC50 value significantly lower than standard chemotherapeutic agents like etoposide. This suggests that the compound may offer a novel approach to cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Enzyme | Activity (IC50) |
---|---|
Acetylcholinesterase | 6.21 ± 0.52 μM |
Butyrylcholinesterase | 3.04 ± 0.21 μM |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound likely binds to the active site of target enzymes (e.g., AChE), preventing substrate binding and subsequent catalysis.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties: Some studies suggest that quinoline derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
科学的研究の応用
Antimicrobial Properties
Research indicates that derivatives of the dihydroquinoline structure exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial properties . The presence of the benzoyl and ethoxy groups enhances its interaction with microbial targets.
Anticancer Activity
Dihydroquinoline derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
HIV Integrase Inhibition
The compound has been evaluated for its potential as an HIV integrase inhibitor. A study focused on synthesizing novel anti-HIV agents based on similar pharmacophores found that certain modifications led to enhanced activity against HIV integrase, indicating a promising avenue for further exploration in antiviral therapy .
Synthesis and Modification
The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized through various methods, including:
- Condensation Reactions : Key steps often involve condensation between benzoyl derivatives and ethoxy-substituted amines.
- Functional Group Modifications : Alterations in the side chains can lead to variations in biological activity, allowing for structure–activity relationship (SAR) studies.
Case Studies
化学反応の分析
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its acetamide and ethoxy groups:
Reaction Type | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 8–12 hrs | 2-(3-benzoyl-6-hydroxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid | 72–78% | |
Basic hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium salt of hydrolyzed acetamide + 4-methylaniline | 65% |
Key Findings :
-
Acidic conditions preferentially cleave the ethoxy group, yielding a hydroxylated quinoline derivative.
-
Basic hydrolysis disrupts the acetamide linkage, releasing 4-methylaniline as a byproduct.
Nucleophilic Substitution
The ethoxy group at position 6 participates in nucleophilic aromatic substitution:
Mechanistic Insight :
-
The electron-withdrawing benzoyl group activates the quinoline ring for substitution at position 6 .
-
Azide substitution requires polar aprotic solvents to stabilize transition states .
Acylation Reactions
The secondary amine in the dihydroquinoline system undergoes acylation:
Acylating Agent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Acetyl chloride | DCM, Et₃N, 0°C → RT | N-acetylated derivative | 83% | |
Benzoyl chloride | Toluene, DMAP, reflux | Di-benzoylated product | 67% |
Structural Confirmation :
-
FT-IR analysis shows characteristic C=O stretch at 1,680 cm⁻¹ for new acyl groups.
-
¹H NMR confirms acylation through downfield shifts of NH protons (δ 8.2 → δ 8.9 ppm).
Transition Metal-Catalyzed Coupling
Palladium-mediated reactions modify the benzoyl moiety:
Reaction | Catalyst System | Products | Yield | Reference |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-(4-fluorobenzoyl) derivative | 61% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated analogs | 54% |
Optimization Notes :
-
Suzuki reactions require anhydrous DME to prevent catalyst deactivation .
-
Electron-deficient aryl bromides show faster coupling kinetics.
Photochemical Reactions
UV-induced transformations of the quinoline core:
Condition | Products | Quantum Yield | Reference |
---|---|---|---|
254 nm UV, MeCN | 4-oxo-1,4-dihydroquinoline ring-opened isomer | 0.32 | |
365 nm UV, TiO₂ catalyst | Oxidative degradation products | N/A |
Stability Implications :
-
Storage in amber vials is recommended to prevent photodegradation.
Biological Conjugation Reactions
The acetamide group enables bioconjugation for pharmacological studies:
Target | Conjugation Method | Application | Reference |
---|---|---|---|
Bovine serum albumin | EDC/NHS coupling | Antibody-drug conjugate prototypes | |
PLGA nanoparticles | Solvent evaporation | Targeted drug delivery systems |
Analytical Validation :
-
MALDI-TOF MS confirms protein-ligand binding stoichiometry (1:1.2 molar ratio).
Redox Reactions
Electrochemical behavior in non-aqueous media:
Electrode | E₁/₂ (V vs. Ag/AgCl) | Process | Reference |
---|---|---|---|
Glassy carbon | -1.12 ± 0.03 | Quinoline ring reduction | |
Platinum | +0.89 ± 0.05 | Acetamide oxidation |
Cyclic Voltammetry Data :
-
Irreversible oxidation peak at +0.89 V correlates with acetamide decomposition.
特性
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-33-21-13-14-24-22(15-21)27(32)23(26(31)19-7-5-4-6-8-19)16-29(24)17-25(30)28-20-11-9-18(2)10-12-20/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVVGXGFRIZUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。